N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the 3-chloro-4-fluorophenyl and 2,5-dimethylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopy
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c1-12-3-4-13(2)15(9-12)18-7-8-20(27)25(24-18)11-19(26)23-14-5-6-17(22)16(21)10-14/h3-10H,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADNSVXRILISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.